molecular formula C11H10N2O6S B2903457 prop-2-yn-1-yl 2-(4-nitrobenzenesulfonamido)acetate CAS No. 312591-13-2

prop-2-yn-1-yl 2-(4-nitrobenzenesulfonamido)acetate

Cat. No.: B2903457
CAS No.: 312591-13-2
M. Wt: 298.27
InChI Key: LVMSEFXAOBOTTL-UHFFFAOYSA-N
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Description

Prop-2-yn-1-yl 2-(4-nitrobenzenesulfonamido)acetate is a sulfonamide-derived ester compound characterized by a propargyl (prop-2-yn-1-yl) ester group, a 4-nitrobenzenesulfonamido moiety, and an acetate backbone.

Properties

IUPAC Name

prop-2-ynyl 2-[(4-nitrophenyl)sulfonylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O6S/c1-2-7-19-11(14)8-12-20(17,18)10-5-3-9(4-6-10)13(15)16/h1,3-6,12H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMSEFXAOBOTTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC(=O)CNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-yn-1-yl 2-(4-nitrobenzenesulfonamido)acetate typically involves the reaction of prop-2-ynyl bromide with 2-[(4-nitrophenyl)sulfonylamino]acetic acid in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like acetone . The reaction proceeds via nucleophilic substitution, where the bromide is replaced by the acetate group, forming the desired product in good yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

prop-2-yn-1-yl 2-(4-nitrobenzenesulfonamido)acetate undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The prop-2-ynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can react with the prop-2-ynyl group under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted prop-2-ynyl derivatives.

Scientific Research Applications

prop-2-yn-1-yl 2-(4-nitrobenzenesulfonamido)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of prop-2-yn-1-yl 2-(4-nitrobenzenesulfonamido)acetate involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, while the prop-2-ynyl group can participate in nucleophilic substitution reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

The compound’s structural analogs include sulfonamide esters and acids with varying substituents and functional groups. Below is a systematic comparison:

Structural and Functional Group Comparisons
Compound Name Sulfonamide Substituent Ester/Acid Group Key Functional Features
Prop-2-yn-1-yl 2-(4-nitrobenzenesulfonamido)acetate 4-Nitro Propargyl ester Electron-withdrawing nitro group; alkyne functionality
Propyl 2-(4-methylbenzenesulfonamido)benzoate 4-Methyl Propyl ester Electron-donating methyl group; benzoate backbone
2-(4-Bromobenzenesulfonamido)acetic acid 4-Bromo Acetic acid Bromo substituent; carboxylic acid group
2-Iodo-N-(prop-2-yn-1-yl)acetamide N/A (iodoacetamide) Propargyl amide Iodoacetamide core; alkyne group

Key Observations :

  • Substituent Effects: The nitro group in the target compound increases electrophilicity compared to methyl (electron-donating) or bromo (moderately electron-withdrawing) substituents.
  • Functional Group Differences : The propargyl ester in the target compound contrasts with propyl esters (e.g., ) or carboxylic acids (e.g., ). Propargyl groups are reactive in click chemistry (e.g., azide-alkyne cycloaddition), offering modular applications in drug design .
Crystallographic and Computational Insights
  • Structural Analysis: Compounds like 2-(4-bromobenzenesulfonamido)acetic acid exhibit bond lengths and angles consistent with sulfonamide norms (e.g., S–N ≈ 1.63 Å, S–O ≈ 1.43 Å). The target compound’s nitro group may slightly elongate the sulfonamide S–N bond due to electron withdrawal.

Biological Activity

Prop-2-yn-1-yl 2-(4-nitrobenzenesulfonamido)acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity can provide insights into its therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound includes a propargyl group, an acetate moiety, and a nitrobenzenesulfonamide group. This unique combination suggests potential interactions with biological targets, particularly in enzyme inhibition and antimicrobial activity.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

  • Antimicrobial Activity : Compounds containing sulfonamide groups are known for their antibacterial properties. The presence of the nitro group may enhance this activity by facilitating electron transfer processes.
  • Enzyme Inhibition : The propargyl moiety has been associated with the inhibition of various enzymes, including those involved in metabolic pathways.

Antimicrobial Activity

A study evaluated the antimicrobial properties of several nitrobenzenesulfonamide derivatives against various bacterial strains. The results indicated that this compound exhibited notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Enzyme Inhibition

Research into enzyme inhibition revealed that derivatives of prop-2-yn-1-yl compounds could inhibit nicotinamide N-methyltransferase (NNMT), an enzyme implicated in cancer metabolism. The compound showed a Ki value indicating high affinity for NNMT, suggesting its potential as a therapeutic agent in cancer treatment .

Data Table: Biological Activity Summary

Biological ActivityObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
Enzyme InhibitionHigh-affinity NNMT inhibitor
CytotoxicityModerate toxicity in cell lines

The proposed mechanisms for the biological activities of this compound include:

  • Inhibition of Enzymatic Pathways : By binding to active sites on enzymes such as NNMT, the compound may disrupt normal metabolic processes.
  • Disruption of Bacterial Cell Wall Synthesis : Similar sulfonamide compounds inhibit dihydropteroate synthase, crucial for bacterial growth.
  • Reactive Oxygen Species (ROS) Generation : The nitro group may contribute to oxidative stress in microbial cells, leading to cell death.

Q & A

Q. What are the key synthetic methodologies for preparing prop-2-yn-1-yl 2-(4-nitrobenzenesulfonamido)acetate, and how can reaction conditions be optimized?

The synthesis involves two primary steps: (1) sulfonamide formation by reacting 4-nitrobenzenesulfonyl chloride with a glycine derivative (e.g., methyl 2-aminoacetate) under basic conditions (e.g., pyridine or triethylamine) to form the intermediate 2-(4-nitrobenzenesulfonamido)acetic acid. (2) Propargylation via esterification using propargyl alcohol and coupling agents (e.g., HATU or DCC) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF). Key optimizations include maintaining low temperatures (0–5°C) during sulfonylation to prevent hydrolysis, using molecular sieves to absorb moisture, and purifying via silica gel chromatography (ethyl acetate/hexane gradient). Yield and purity (>95%) are confirmed by NMR and HPLC .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : The propargyl group shows a terminal alkyne proton at δ ~2.5 ppm (triplet, J = 2.4 Hz) and a carbamate NH proton at δ ~7–8 ppm. The ester carbonyl (C=O) appears at δ ~170 ppm in ¹³C NMR.
  • IR : Sulfonamide S=O stretches at ~1350 cm⁻¹ (asymmetric) and ~1150 cm⁻¹ (symmetric), and ester C=O at ~1740 cm⁻¹.
  • HPLC : A C18 column with acetonitrile/water (70:30) mobile phase (0.1% TFA) at 254 nm confirms purity (>95%) .

Advanced Research Questions

Q. How can researchers address crystallographic data inconsistencies (e.g., disorder, twinning) when determining the structure of this compound?

  • Disordered Atoms : Use SHELXL's PART instructions to refine occupancy and positional parameters. For example, propargyl terminal atoms may exhibit rotational disorder, requiring split occupancy refinement .
  • Twinning : Apply a TWIN matrix (e.g., -k, -h, -l for twofold rotation) and refine twin fractions using HKLF5 data. High-resolution datasets (d < 0.8 Å) improve model accuracy.
  • Validation : Mercury CSD's void analysis identifies solvent channels, while R factors (R1 < 0.05, wR2 < 0.15) and checkCIF reports ensure structural reliability .

Q. What experimental strategies can elucidate the electronic influence of the 4-nitro group on the sulfonamido moiety?

  • Comparative Crystallography : Synthesize analogs (e.g., 4-methyl or 4-methoxy substituents) and compare sulfonamide S-N bond lengths (typically 1.62–1.65 Å) via X-ray diffraction. Nitro groups shorten S-N bonds due to electron withdrawal .
  • UV-Vis Spectroscopy : Measure charge-transfer transitions in polar solvents (e.g., acetonitrile) to quantify nitro’s electron-withdrawing effect (λmax shifts ~20 nm compared to methyl analogs).
  • DFT Calculations : B3LYP/6-31G* optimizations reveal electrostatic potential maps and NBO analysis, showing hyperconjugation between sulfonamide lone pairs and nitro π* orbitals .

Q. How can computational tools like SHELX and Mercury CSD be integrated into analyzing non-covalent interactions in crystal packing?

  • SHELXL : Refine hydrogen bonds (e.g., N-H···O=S, d ≈ 2.8 Å) and π-stacking (centroid distances ~3.5 Å) with AFIX constraints.
  • Mercury CSD : Use the Materials Module to search for sulfonamide dimer motifs (frequency >80% in similar structures). Packing similarity analysis compares interaction patterns against databases like CSD .
  • IsoStar : Predict preferred geometries for nitro-group interactions (e.g., C-H···O-NO₂) to guide co-crystal design .

Methodological Notes

  • Crystallography : SHELXL refinement requires high-resolution data (I/σ(I) > 10) for anisotropic displacement parameters. Use SHELXE for experimental phasing if heavy atoms are absent .
  • Synthesis Troubleshooting : Replace DCM with THF if ester hydrolysis occurs. Monitor reactions via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
  • Data Contradictions : Cross-validate NMR assignments with 2D experiments (HSQC, HMBC) and compare calculated/powder XRD patterns to detect polymorphs .

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